Oxazolidine-4-carboxylic acid hydrochloride

Description

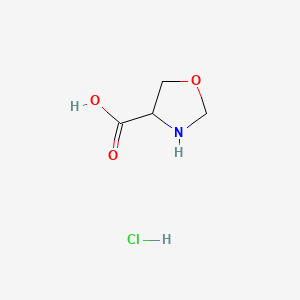

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-oxazolidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3.ClH/c6-4(7)3-1-8-2-5-3;/h3,5H,1-2H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWFSTLUZHSBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCO1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Oxazolidine-4-carboxylic Acid Hydrochloride

Introduction

Oxazolidine-4-carboxylic acid hydrochloride is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a cyclic analogue of the amino acid serine, its rigid, five-membered ring structure offers a unique conformational constraint that can be exploited in the design of novel therapeutic agents and chiral building blocks.[1] The hydrochloride salt form enhances aqueous solubility and stability, making it a more tractable starting material for synthesis and formulation studies.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It offers a Senior Application Scientist's perspective on the causality behind experimental choices and the implications of these properties for research and development. Every protocol described is designed as a self-validating system to ensure scientific integrity.

Chemical Identity and Core Physicochemical Properties

A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics. These properties are the primary determinants of its handling, formulation, and behavior in biological systems.

Structure and Nomenclature

The compound consists of an oxazolidine ring—a five-membered heterocycle containing both nitrogen and oxygen—with a carboxylic acid substituent at the 4-position. The (4S) stereoisomer is a common commercially available form, highlighting its utility as a chiral precursor.[1]

Caption: Chemical Structure of this compound.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while many identifiers are well-documented, specific experimental values for properties like melting point and pKa are not consistently reported in publicly available literature. In such cases, this guide provides detailed protocols for their determination in Section 3.

| Property | Value | Source / Comment |

| CAS Number | 162285-30-5 ((S)-enantiomer); 1219384-60-7 (unspecified) | [1] |

| Molecular Formula | C₄H₈ClNO₃ | [1] |

| Molecular Weight | 153.57 g/mol | |

| Appearance | White to off-white crystalline solid; Pale-yellow to yellow-brown solid | [1] |

| Solubility | Soluble in water | [1] The hydrochloride form enhances aqueous solubility. |

| Melting Point | Not consistently reported. | See Protocol 3.2 for experimental determination. |

| pKa | Not consistently reported. | As an amino acid analogue, it will have at least two pKa values (carboxyl and amino groups). See Protocol 3.3. |

| Storage | Inert atmosphere, room temperature or 2-8°C. |

Stability and Degradation Profile

Understanding a compound's stability is paramount for ensuring its integrity during storage, experimentation, and formulation. The oxazolidine ring, being a cyclic hemiaminal ether, is susceptible to hydrolysis, which is the primary degradation pathway.

Hydrolytic Stability

The principal mechanism of degradation for this compound is acid- or base-catalyzed hydrolysis. This process involves the cleavage of the oxazolidine ring to yield serine and formaldehyde.[2][3]

Caption: Primary hydrolytic degradation pathway of Oxazolidine-4-carboxylic acid.

Expert Insight: The rate of hydrolysis is significantly influenced by pH and temperature. Studies on related oxazolidine compounds have shown that electron-withdrawing or -donating groups on the ring can alter the stability of the ring-opened intermediate, thereby affecting the degradation kinetics.[2] For drug development purposes, it is crucial to characterize this stability profile across the physiological pH range (1.2 - 7.4) to predict its fate in vivo and to establish appropriate formulation strategies.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for determining the fundamental physicochemical properties of this compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Caption: General workflow for physicochemical characterization.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Trustworthiness: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data for pre-formulation and biopharmaceutical classification.[4]

Objective: To determine the concentration of the compound in a saturated aqueous solution at equilibrium across a physiologically relevant pH range.[5]

Materials:

-

This compound (pure, solid form)

-

Buffered solutions (pH 1.2, 4.5, 6.8) and purified water[5]

-

Glass vials with screw caps

-

Orbital shaker with temperature control (set to 37 ± 1 °C)[5]

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF, validated for low compound binding)

-

Validated HPLC-UV or LC-MS/MS method for quantification

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials (in triplicate for each pH condition). An amount sufficient to ensure undissolved solid remains at equilibrium is critical; this confirms saturation.[5]

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the appropriate buffered solution to each vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 37°C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Causality: Continuous agitation maximizes the surface area for dissolution, while the extended time allows the system to reach a thermodynamic steady state, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation: After equilibration, let the vials stand to allow larger particles to settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

-

Causality: Centrifugation is a crucial step to ensure the supernatant is free of microscopic particles that could falsely elevate the measured concentration.

-

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a pre-validated syringe filter into a clean analysis vial.

-

Quantification: Dilute the filtrate with an appropriate solvent and analyze the concentration using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and any dilution factors.

Protocol: Melting Point Determination (Capillary Method)

Trustworthiness: This method provides a sharp melting range, which is a key indicator of purity. A pure crystalline compound will have a narrow melting range (0.5-1.0°C), whereas impurities will broaden and depress this range.

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

This compound (finely powdered, completely dry)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)[6]

Methodology:

-

Sample Loading: Gently tap the open end of a capillary tube into a small mound of the powdered sample until a small amount of solid enters the tube.[7]

-

Sample Packing: Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end. The final packed height should be 2-3 mm.[7]

-

Causality: Proper packing ensures uniform heat transfer throughout the sample. A sample height greater than 3 mm can lead to a broad, inaccurate melting range due to thermal gradients.[7]

-

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate determination.[8]

-

Accurate Determination: Allow the block to cool to at least 15°C below the approximate melting point. Begin heating again at a slow, controlled rate (1-2°C per minute).[7]

-

Causality: A slow heating rate is essential to allow the system to remain in thermal equilibrium, ensuring the temperature of the sample is identical to the thermometer reading when melting occurs.

-

-

Observation & Recording: Record two temperatures:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire solid mass has turned into a clear liquid.

-

-

Reporting: Report the result as the melting range, T₁ - T₂.

Protocol: pKa Determination (Potentiometric Titration)

Trustworthiness: Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of ionizable groups. The resulting titration curve provides a rich dataset, revealing the buffering regions and the isoelectric point (pI).

Objective: To determine the pKa values for the carboxylic acid and the protonated amine of this compound.

Materials:

-

This compound

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution (optional, for back-titration)

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Methodology:

-

Solution Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.05 M).

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized 0.1 M NaOH to dispense titrant into the beaker.

-

Initial pH: Record the initial pH of the amino acid hydrochloride solution.

-

Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize, then record the total volume of NaOH added and the corresponding pH.

-

Causality: The hydrochloride salt means the molecule starts in a fully protonated state (cationic). The first equivalent of NaOH will deprotonate the most acidic group, the carboxylic acid. The second equivalent will deprotonate the ammonium group.

-

-

Data Collection: Continue the titration until the pH has risen significantly past the expected second equivalence point (e.g., to pH 11-12).

-

Data Analysis:

-

Plot pH (y-axis) versus the equivalents of NaOH added (x-axis).

-

The curve will show two inflection points (equivalence points) and two flatter regions (buffering regions).

-

pKa₁ (Carboxylic Acid): Find the pH at the point where exactly 0.5 equivalents of NaOH have been added. This corresponds to the midpoint of the first buffering region.

-

pKa₂ (Ammonium Group): Find the pH at the point where exactly 1.5 equivalents of NaOH have been added. This corresponds to the midpoint of the second buffering region.

-

The equivalence points (steepest parts of the curve) occur at 1.0 and 2.0 equivalents of NaOH.

-

Conclusion

The physicochemical properties of this compound—its solubility, stability, and ionization constants—are critical parameters that govern its application in scientific research and drug development. While some data is readily available from commercial suppliers, a thorough experimental characterization, as detailed in the protocols herein, is essential for any rigorous scientific endeavor. By understanding not just the values themselves, but the principles behind their determination, researchers can make more informed decisions, leading to more robust and reproducible outcomes.

References

-

West Virginia Department of Education. DETERMINATION OF MELTING POINTS. [Online]. Available at: [Link]

-

LibreTexts Chemistry. 4.3: Melting Point Determination Procedure. [Online]. Updated Aug 20, 2025. Available at: [Link]

-

SSERC. Melting point determination. [Online]. Available at: [Link]

-

University of Calgary. Melting point determination. [Online]. Available at: [Link]

-

PubChem, National Institutes of Health. (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid. [Online]. Available at: [Link]

-

World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility determination for the purpose of classifying active pharmaceutical ingredients within the Biopharmaceutics Classification System. [Online]. Available at: [Link]

-

Department of Biotechnology. DETERMINATION OF pKa VALUES OF AN AMINO ACID. [Online]. Available at: [Link]

-

Scribd. Determination of The Pka Values of An Amino Acid. [Online]. Available at: [Link]

-

Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. [Online]. Available at: [Link]

-

PubMed, National Institutes of Health. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Online]. Available at: [Link]

-

eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Online]. Available at: [Link]

-

ResearchGate. Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF. [Online]. Available at: [Link]

- Google Patents. CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. [Online].

-

PubChem, National Institutes of Health. (S)-Oxazolidine-4-carboxylic acid hydrochloride. [Online]. Available at: [Link]

-

LibreTexts Chemistry. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online]. Updated Jan 19, 2025. Available at: [Link]

-

MDPI. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [Online]. Available at: [Link]

Sources

- 1. westlab.com [westlab.com]

- 2. This compound | C4H8ClNO3 | CID 45358660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgosolver.com [orgosolver.com]

- 4. benchchem.com [benchchem.com]

- 5. who.int [who.int]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SSERC | Melting point determination [sserc.org.uk]

An In-depth Technical Guide to the Synthesis of (S)-Oxazolidine-4-carboxylic acid hydrochloride

Abstract

(S)-Oxazolidine-4-carboxylic acid is a valuable chiral building block in medicinal and synthetic chemistry. As a constrained analog of the amino acid L-serine, its rigid five-membered heterocyclic structure is instrumental in the design of peptidomimetics, catalysts, and complex pharmaceutical intermediates. This guide provides a comprehensive overview of the synthesis of its hydrochloride salt, focusing on the core chemical principles, a detailed experimental protocol, and critical considerations for process optimization and characterization. The narrative is designed for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction and Strategic Importance

(S)-Oxazolidine-4-carboxylic acid, derived from the naturally occurring amino acid L-serine, belongs to a class of heterocyclic compounds that serve as crucial synthons in organic synthesis. The oxazolidine ring is formed by the condensation of an amino alcohol with an aldehyde or ketone; in this case, L-serine and formaldehyde.[1] The defined (S)-stereochemistry at the C4 position, inherited from the L-serine precursor, makes this molecule a valuable chiral pool starting material.[2] Its hydrochloride salt form enhances stability and improves handling characteristics, making it suitable for storage and subsequent synthetic transformations.[2]

The primary application of this compound lies in its ability to introduce conformational rigidity into molecular structures. In drug development, this can lead to enhanced binding affinity for biological targets, improved metabolic stability, and favorable pharmacokinetic profiles. This guide will detail a robust synthetic pathway, elucidate the reaction mechanism, and provide the necessary technical insights for its successful preparation and validation in a laboratory setting.

Mechanistic Insights: The Chemistry of Oxazolidine Formation

The synthesis of (S)-Oxazolidine-4-carboxylic acid from L-serine and formaldehyde is a classic example of heterocyclic ring formation via intramolecular condensation. The reaction proceeds through two key mechanistic stages: the formation of an iminium intermediate (a Schiff base) and a subsequent intramolecular cyclization.

-

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine of L-serine on the electrophilic carbonyl carbon of formaldehyde. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, followed by the elimination of a water molecule to yield a resonance-stabilized iminium ion.

-

Intramolecular Cyclization: The pendant hydroxyl group of the L-serine backbone then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion. This ring-closing step forms the five-membered oxazolidine ring. The final step is the deprotonation of the resulting oxonium ion to yield the neutral (S)-Oxazolidine-4-carboxylic acid product.

The stereocenter at C4 of the L-serine starting material remains intact throughout the reaction, thereby ensuring the enantiopurity of the final product.

Detailed Experimental Protocol

This protocol describes a representative method for the synthesis of (S)-Oxazolidine-4-carboxylic acid and its subsequent conversion to the hydrochloride salt. The procedure is adapted from established principles of thiazolidine and oxazolidine synthesis.[1][3]

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |

| L-Serine | C₃H₇NO₃ | 105.09 | 10.51 g | 0.10 | |

| Formaldehyde Solution | CH₂O | 30.03 | 8.9 mL | 0.12 | 37% w/w in H₂O, ~10-15% MeOH stabilizer |

| Deionized Water | H₂O | 18.02 | 100 mL | - | Reaction Solvent |

| Isopropanol | C₃H₈O | 60.10 | 150 mL | - | For precipitation |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | For washing |

| Hydrochloric Acid | HCl | 36.46 | As needed | - | Concentrated (37%) or as HCl in ether |

Step-by-Step Synthesis Workflow

Step 1: Dissolution of L-Serine

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add L-serine (10.51 g, 0.10 mol).

-

Add deionized water (100 mL) and stir at room temperature until the L-serine is fully dissolved. Gentle warming (to ~40°C) may be applied to aid dissolution, but the solution should be cooled back to room temperature before proceeding.

Step 2: Condensation Reaction

-

While stirring the L-serine solution, add the 37% formaldehyde solution (8.9 mL, 0.12 mol) dropwise over 10-15 minutes. A slight exotherm may be observed.

-

Once the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Rationale: A slight excess of formaldehyde ensures complete conversion of the L-serine. The extended reaction time allows the condensation and cyclization equilibria to favor product formation.

Step 3: Monitoring the Reaction

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a polar system such as Dichloromethane:Methanol (e.g., 8:2 or 7:3 v/v) with a small amount of acetic acid. L-serine will have a lower Rf value than the less polar oxazolidine product.

Step 4: Isolation of the Free Acid

-

Once the reaction is deemed complete, transfer the aqueous solution to a larger flask and concentrate it under reduced pressure using a rotary evaporator. The bath temperature should be kept below 50°C to prevent degradation.

-

Continue evaporation until a viscous oil or semi-solid is obtained. This crude product is (S)-Oxazolidine-4-carboxylic acid.

Step 5: Formation and Isolation of the Hydrochloride Salt

-

Dissolve the crude product in isopropanol (150 mL). Some residual water may cause slight turbidity.

-

Cool the solution in an ice bath.

-

Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the solution becomes acidic (pH ~1-2, check with pH paper). Alternatively, a saturated solution of HCl in diethyl ether can be used for a more controlled precipitation.

-

A white precipitate of (S)-Oxazolidine-4-carboxylic acid hydrochloride should form. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove residual isopropanol and any non-polar impurities.

-

Dry the product under vacuum to a constant weight.

Process Optimization and Critical Considerations

-

pH Control: The rate of imine formation is pH-dependent. The reaction generally proceeds well without external pH adjustment, as the amino acid itself provides a buffered environment. However, for other aldehydes or substrates, optimizing the pH to a range of 4-6 can accelerate the dehydration step leading to the iminium ion.[4]

-

Temperature: The condensation is typically performed at room temperature to minimize potential side reactions, such as the self-polymerization of formaldehyde.

-

Solvent Choice: Water is an effective and environmentally benign solvent for this reaction.[5] For the hydrochloride salt precipitation, an alcohol like isopropanol is used because the salt is insoluble in it, while the free base has some solubility, facilitating the crystallization process.

-

Purification: For many applications, the precipitated hydrochloride salt is of sufficient purity. If higher purity is required, recrystallization from a solvent system like ethanol/water can be employed.[6] Standard purification of carboxylic acids can also involve dissolution in a basic aqueous solution, washing with an organic solvent to remove neutral impurities, and then re-acidification to precipitate the pure acid.[7][8]

Characterization and Quality Control

The identity and purity of the final product must be confirmed through standard analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the methylene protons of the oxazolidine ring (typically two diastereotopic protons between 4-5 ppm) and the methine proton at C4.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the number of unique carbons, with key signals for the C2 carbon (from formaldehyde, ~80-90 ppm), the C4 carbon (~60-70 ppm), and the carboxylic acid carbonyl (~170-175 ppm). The data for the related (S)-2-oxooxazolidine-4-carboxylic acid shows signals at 55.32 ppm (C4), 68.43 ppm (C5), and 173.90 ppm (carbonyl), providing a useful comparison.[9]

-

Mass Spectrometry (MS): To confirm the molecular weight of the cation (C₄H₇NO₃, MW: 133.10 g/mol ).

-

Melting Point (m.p.): The hydrochloride salt should have a distinct and sharp melting point, which can be compared to literature values if available.

-

Purity (HPLC): High-Performance Liquid Chromatography can be used to assess the purity of the final product.

Conclusion

The synthesis of (S)-Oxazolidine-4-carboxylic acid hydrochloride via the condensation of L-serine and formaldehyde is a straightforward and efficient method for producing a valuable chiral intermediate. By understanding the underlying reaction mechanism and controlling key experimental parameters, researchers can reliably produce this compound in high purity. The detailed protocol and procedural rationale provided in this guide serve as a solid foundation for laboratory synthesis and further exploration of this versatile molecule in the fields of drug discovery and chemical development.

References

- Nagórniewicz, B., et al. (2020). Thiazolidine derivatives as source of free L-cysteine in rat tissue. PubMed.

- Kamps, J. J. A. G., et al. (2019). How formaldehyde reacts with amino acids. ResearchGate.

- Al-Amiery, A. A., et al. (2024). Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. Journal of Kufa for Chemical Sciences.

-

Kallen, R. G. (1971). Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde. Journal of the American Chemical Society. Available at: [Link]

- CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid. Google Patents.

- Kallen, R. G. (1971). Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde. Journal of the American Chemical Society.

- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds. Google Patents.

- CN111377879A - Preparation method of L-thiazolidine-4-formic acid. Google Patents.

-

Wikipedia contributors. (2024). Cysteine. Wikipedia. Available at: [Link]

-

Kamps, J. J. A. G., et al. (2019). How formaldehyde reacts with amino acids. Semantic Scholar. Available at: [Link]

- Scheme of the condensation between propionaldehyde and L-cysteine. ResearchGate.

- (S)-Oxazolidine-4-carboxylic acid hydrochloride. LGC Standards.

- (S)-Oxazolidine-4-carboxylic acid hydrochloride | 162285-30-5. Chemical Book.

- (S)-Oxazolidine-4-carboxylic acid hydrochloride | 162285-30-5. Ambeed.com.

- Optimizing reaction conditions for the condensation of L-cysteine with aldehydes. BenchChem.

- Khan, K. M., et al. (2015). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences.

- CAS 162285-30-5: 4-Oxazolidinecarboxylicacid, hydrochloride. CymitQuimica.

- Synthesis and in vitro studies of thiazolidine-4-carboxylic acid hydrazones as potential antitubercular agents. ResearchGate.

- Synthesis method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compound. Espacenet.

- Al-Juboori, A. M. J., et al. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerface Research in Applied Chemistry.

- Oxazolidine synthesis. Organic Chemistry Portal.

- A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. IJNRD.

- General procedures for the purification of Carboxylic acids. LookChem.

- US3709795A - Purification of carboxylic acids by chemical treatment and distillation. Google Patents.

- Isolation of a Carboxylic acid. Reddit.

Sources

- 1. Oxazolidine synthesis [organic-chemistry.org]

- 2. CAS 162285-30-5: 4-Oxazolidinecarboxylicacid, hydrochlorid… [cymitquimica.com]

- 3. pjps.pk [pjps.pk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 6. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 8. reddit.com [reddit.com]

- 9. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of Oxazolidine-4-carboxylic Acid Hydrochloride

This guide provides an in-depth analysis of the methodologies used to characterize Oxazolidine-4-carboxylic acid hydrochloride, a heterocyclic compound of interest in pharmaceutical development and chemical synthesis. As a chiral building block, its structural confirmation and purity assessment are critical.[1] This document details the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the comprehensive analysis of this compound.

Introduction: The Importance of Spectral Characterization

This compound is a water-soluble, crystalline solid featuring a five-membered heterocyclic ring.[1] Its specific stereochemistry, denoted as (4S) or (4R), is crucial for its biological activity and incorporation into larger bioactive molecules.[1] Therefore, rigorous analytical techniques are required to confirm its chemical structure, determine its purity, and identify any potential impurities. This guide will provide researchers, scientists, and drug development professionals with a detailed understanding of the spectral data associated with this compound and the rationale behind the analytical methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for confirming the integrity of the oxazolidine ring and the presence of the carboxylic acid and hydrochloride salt.

Rationale for Experimental Choices in NMR Analysis

The choice of solvent and instrument parameters is critical for acquiring high-quality NMR spectra.

-

Solvent Selection: Due to the hydrochloride salt, the compound is highly polar and soluble in deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆). D₂O is often preferred for its simplicity, although the acidic proton of the carboxylic acid and the N-H proton will exchange with deuterium and may not be observed. DMSO-d₆ can be used to observe these exchangeable protons.

-

Operating Frequency: A higher magnetic field strength (e.g., 400 MHz or greater) provides better signal dispersion and resolution, which is crucial for unambiguous assignment of protons and carbons in the molecule.

Representative NMR Spectral Data

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound, (S)-2-oxooxazolidine-4-carboxylic acid, in D₂O [2]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

| H4 | 4.16 (m, 1H) | 55.32 (dd) | Methine proton at the chiral center, adjacent to the carboxylic acid and nitrogen. |

| H5 | 4.22 (m, 2H) | 68.43 (dd) | Methylene protons adjacent to the ring oxygen. |

| C=O (acid) | - | 173.90 (dd) | Carbonyl carbon of the carboxylic acid. |

| C=O (ring) | - | 158.90 | Carbonyl carbon within the oxazolidinone ring. |

Note: The presented data is for (S)-2-oxooxazolidine-4-carboxylic acid and serves as an illustrative example. Actual chemical shifts for this compound may vary.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of D₂O or DMSO-d₆ in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher NMR spectrometer.

-

Nuclei to be observed: ¹H and ¹³C.

-

Reference: Internal standard such as DSS or TSP for D₂O, or the residual solvent peak for DMSO-d₆.

-

-

Acquisition of ¹H NMR Spectrum:

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

-

Acquisition of ¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

-

NMR Workflow Diagram

Caption: Workflow for NMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and for quantitative analysis. For this compound, a robust HPLC method can separate the main compound from potential starting materials, by-products, and degradation products.

Rationale for HPLC Method Development

-

Column Selection: A reversed-phase C18 column is a common and effective choice for polar analytes like this compound. The non-polar stationary phase interacts with the carbon backbone of the molecule.

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used. The buffer, often containing a small amount of acid like formic acid or trifluoroacetic acid, helps to ensure good peak shape by suppressing the ionization of the carboxylic acid group.

-

Detection: UV detection is suitable for this compound, although the chromophore is not particularly strong. A low wavelength (e.g., 200-220 nm) is typically used.

Representative HPLC Method Parameters

Table 2: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 210 nm |

Experimental Protocol for HPLC Analysis

-

Mobile Phase Preparation: Prepare the aqueous and organic mobile phases as described in Table 2. Filter and degas the solvents.

-

Standard and Sample Preparation:

-

Prepare a stock solution of the reference standard in the mobile phase A at a known concentration (e.g., 1 mg/mL).

-

Prepare the sample for analysis by dissolving it in mobile phase A to a similar concentration.

-

-

Instrument Setup and Analysis:

-

Equilibrate the HPLC system with the initial mobile phase conditions.

-

Inject the standard and sample solutions.

-

Record the chromatograms.

-

-

Data Analysis:

-

Determine the retention time of the main peak from the standard injection.

-

Calculate the purity of the sample by the area percentage method.

-

HPLC Analysis Workflow Diagram

Caption: General workflow for HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirmation of Molecular Weight and Impurity Identification

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for confirming the molecular weight of the target compound and for identifying unknown impurities.

Rationale for LC-MS Experimental Choices

-

Ionization Technique: Electrospray ionization (ESI) is the preferred method for polar, non-volatile molecules like this compound. It is a soft ionization technique that typically produces the protonated molecule [M+H]⁺.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used. A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is particularly useful for confirming the elemental composition of the parent ion and any fragments.

-

LC Conditions: The HPLC conditions used for purity analysis can often be directly transferred to an LC-MS system, provided the mobile phase additives are volatile (e.g., formic acid instead of non-volatile phosphate buffers).

Expected LC-MS Data

For oxazolidine-4-carboxylic acid (free base formula C₄H₇NO₃, molecular weight 117.10), the protonated molecule [M+H]⁺ would have an m/z of 118.05. High-resolution mass spectrometry would provide a more accurate mass measurement, confirming the elemental composition.

Table 3: Expected Mass Spectrometry Data for Oxazolidine-4-carboxylic Acid

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₄H₈NO₃⁺ | 118.0499 |

Experimental Protocol for LC-MS Analysis

-

LC Setup: Use an HPLC system with conditions similar to those described in the HPLC section, ensuring the mobile phase is compatible with MS (e.g., using formic acid).

-

MS Setup:

-

Ionization Source: ESI in positive ion mode.

-

Scan Range: Set the mass analyzer to scan a range that includes the expected m/z of the parent ion (e.g., m/z 50-300).

-

Source Parameters: Optimize parameters such as capillary voltage, gas flow, and temperature for the best signal.

-

-

Analysis: Inject the sample and acquire the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.

-

Data Interpretation:

-

Confirm the presence of the expected [M+H]⁺ ion in the mass spectrum of the main chromatographic peak.

-

Analyze the mass spectra of any impurity peaks to aid in their identification.

-

LC-MS Analysis Workflow Diagram

Caption: Workflow for LC-MS analysis for molecular weight confirmation.

Conclusion

The comprehensive spectral analysis of this compound using NMR, HPLC, and LC-MS provides a robust framework for its characterization. NMR spectroscopy is fundamental for structural elucidation, while HPLC is the workhorse for purity assessment and quantification. LC-MS offers definitive confirmation of the molecular weight and is a powerful tool for impurity identification. By employing these techniques with a clear understanding of the underlying principles and the rationale for experimental choices, researchers can ensure the quality and integrity of this important chemical entity.

References

- Google Patents. (2020). CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

-

PubChem. (n.d.). (S)-Oxazolidine-4-carboxylic acid hydrochloride. Retrieved January 10, 2026, from [Link]

Sources

An In-depth Technical Guide to Oxazolidine-4-carboxylic acid hydrochloride (CAS No. 1219384-60-7)

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Strategic Value of Constrained Amino Acid Scaffolds

In the landscape of modern medicinal chemistry and drug development, the pursuit of novel molecular architectures with defined stereochemistry and conformational rigidity is paramount. Chiral building blocks serve as the foundational elements in constructing complex, biologically active molecules, enabling precise control over the three-dimensional arrangement of pharmacophoric features. Oxazolidine-4-carboxylic acid hydrochloride, a heterocyclic derivative of the amino acid serine, represents a valuable yet specialized example of such a building block.

This technical guide provides a comprehensive overview of this compound (CAS No. 1219384-60-7), offering insights into its chemical properties, a proposed synthesis strategy, analytical considerations, and its potential applications as a chiral synthon in pharmaceutical research. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues and foundational chemical principles to provide a robust framework for its scientific exploration. The oxazolidine ring system is a key feature in a number of important pharmaceutical agents, particularly in the oxazolidinone class of antibiotics, where it plays a critical role in the drug's mechanism of action.[1][2] The constrained nature of the oxazolidine ring can impart favorable conformational properties to peptide-based therapeutics or serve as a versatile scaffold for the synthesis of diverse small molecules.[3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design.

Core Chemical Identity

| Property | Value | Source(s) |

| CAS Number | 1219384-60-7 | [4] |

| Alternate CAS No. | 162285-30-5 (for the (S)-isomer) | [5] |

| Molecular Formula | C₄H₈ClNO₃ | [4] |

| Molecular Weight | 153.57 g/mol | [4] |

| Synonyms | 1,3-oxazolidine-4-carboxylic acid hydrochloride | [4] |

| Physical Form | Solid; Pale-yellow to Yellow-brown Solid | [4][6] |

| Purity | Typically ≥95% | [4] |

| InChI Key | QDWFSTLUZHSBAS-UHFFFAOYSA-N | [4] |

Predicted and Inferred Properties

-

Solubility : As a hydrochloride salt of an amino acid derivative, it is expected to be soluble in water.[7] Its solubility in organic solvents is likely to be limited, particularly in non-polar solvents. For related carboxylic acids, solubility is often achieved in polar organic solvents like DMSO and THF, while being lower in alcohols like methanol and ethanol.[8]

-

pKa : The molecule possesses two primary ionizable groups: the carboxylic acid and the secondary amine (as a hydrochloride salt). By analogy to serine, which has pKa values of approximately 2.21 for the carboxyl group and 9.15 for the amino group, similar values can be anticipated for Oxazolidine-4-carboxylic acid.[7][9][10] The exact pKa values will be influenced by the electronic effects of the oxazolidine ring.

-

Stability : The oxazolidine ring is formed from the condensation of an amino alcohol with an aldehyde. This formation is reversible, and the ring can be susceptible to hydrolysis under acidic conditions, which would lead to the ring-opening to regenerate the serine precursor and formaldehyde.

Synthesis and Manufacturing

While a specific, validated protocol for the synthesis of this compound is not widely published, a plausible and efficient route can be designed based on established organic chemistry principles for the formation of oxazolidines from amino acids. The most direct pathway involves the condensation of a serine ester with formaldehyde, followed by hydrolysis of the ester and salt formation.

A related patent for the synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds highlights the use of serine methyl ester hydrochloride as a key starting material, reinforcing the feasibility of this approach.[11]

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process starting from a commercially available serine ester hydrochloride.

Sources

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. (4R)-2-oxo-1,3-oxazolidine-4-carboxylic acid | C4H5NO4 | CID 13052098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides [frontiersin.org]

- 4. Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serine (CAS 56-45-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. webqc.org [webqc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Serine - Wikipedia [en.wikipedia.org]

- 10. Serine (Ser) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 11. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to (4S)-Oxazolidine-4-carboxylic acid hydrochloride

CAS Number: 162285-30-5

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

(4S)-Oxazolidine-4-carboxylic acid hydrochloride (CAS 162285-30-5) is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a constrained analog of the amino acid L-serine, it serves as a valuable chiral building block for the synthesis of complex bioactive molecules. Its rigid, five-membered ring structure, incorporating both nitrogen and oxygen heteroatoms, imparts specific conformational properties that are leveraged in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (4S)-Oxazolidine-4-carboxylic acid hydrochloride, with a particular focus on its role as a precursor in the development of oxazolidinone antibiotics. Detailed experimental considerations, including analytical characterization and stability, are also discussed to provide a practical resource for laboratory and development settings.

Introduction: A Versatile Chiral Building Block

(4S)-Oxazolidine-4-carboxylic acid hydrochloride is a white to off-white crystalline solid, notable for its solubility in water, a property enhanced by its hydrochloride salt form.[1] The defining feature of this molecule is the oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen atoms. The "(4S)" designation specifies a defined stereochemistry at the 4-position, which is crucial for its utility in asymmetric synthesis, where precise control over the three-dimensional arrangement of atoms is paramount for biological activity.[1]

This compound is primarily recognized for its application as a chiral building block in the synthesis of various bioactive molecules, particularly in the pharmaceutical industry.[1] Its structural relationship to L-serine, a naturally occurring amino acid, makes it an attractive starting material for creating novel compounds with potential therapeutic value.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of (4S)-Oxazolidine-4-carboxylic acid hydrochloride is essential for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 162285-30-5 | [1][2] |

| Molecular Formula | C4H8ClNO3 | [1] |

| Molecular Weight | 153.56 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Stereochemistry | (4S) | [1] |

| Solubility | Soluble in water | [1] |

| Storage | Inert atmosphere, 2-8°C | [2][3] |

Structural Formula:

Caption: Chemical structure of (4S)-Oxazolidine-4-carboxylic acid hydrochloride.

Synthesis and Manufacturing Considerations

The most common and efficient synthesis of (4S)-Oxazolidine-4-carboxylic acid hydrochloride involves the condensation reaction of L-serine with formaldehyde. This reaction is analogous to the synthesis of thiazolidine-4-carboxylic acid from L-cysteine and formaldehyde.[4]

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the amino group of L-serine on the carbonyl carbon of formaldehyde, followed by an intramolecular cyclization where the hydroxyl group attacks the resulting iminium ion to form the stable five-membered oxazolidine ring. The reaction is typically carried out in an aqueous medium. The hydrochloride salt is then formed by treatment with hydrochloric acid.

Caption: Synthetic pathway for (4S)-Oxazolidine-4-carboxylic acid hydrochloride.

Illustrative Laboratory Protocol

This protocol is illustrative and based on analogous syntheses. Optimization may be required.

-

Dissolution: Dissolve L-serine in deionized water in a round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Slowly add an aqueous solution of formaldehyde (e.g., 37 wt. % in H₂O) to the stirred L-serine solution at room temperature. The molar ratio of formaldehyde to L-serine should be slightly in excess (e.g., 1.1 to 1.2 equivalents).

-

Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 8-12 hours) or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or ¹H NMR).

-

Acidification: Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to approximately 1-2.

-

Isolation: The product may precipitate out of solution upon acidification and cooling. If not, the solvent can be removed under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified (4S)-Oxazolidine-4-carboxylic acid hydrochloride.

Applications in Drug Discovery and Development

The primary utility of (4S)-Oxazolidine-4-carboxylic acid hydrochloride lies in its role as a chiral precursor for the synthesis of more complex molecules, most notably the oxazolidinone class of antibiotics.

Precursor to Oxazolidinone Antibiotics

Oxazolidinones are a critical class of synthetic antibiotics effective against a range of multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[5][6] Prominent members of this class include Linezolid and Tedizolid.[6]

The core structure of these antibiotics features a chiral oxazolidin-2-one ring. The synthesis of this crucial pharmacophore often begins with chiral building blocks derived from amino acids. While specific industrial syntheses are proprietary, the general strategy involves the use of a chiral precursor that establishes the required stereochemistry early in the synthetic route. (4S)-Oxazolidine-4-carboxylic acid hydrochloride is an ideal candidate for this purpose, as the oxazolidine ring can be further functionalized and converted to the oxazolidin-2-one core.

Caption: Role as a precursor in oxazolidinone antibiotic synthesis.

The mechanism of action of oxazolidinone antibiotics involves the inhibition of bacterial protein synthesis at an early stage.[5] They bind to the 50S ribosomal subunit, preventing the formation of the initiation complex, a mode of action distinct from other protein synthesis inhibitors.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of (4S)-Oxazolidine-4-carboxylic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxazolidine ring. The diastereotopic protons on the methylene groups will likely appear as complex multiplets. The chemical shifts will be influenced by the solvent used (e.g., D₂O or DMSO-d₆). In D₂O, the acidic proton of the carboxylic acid and the amine proton will exchange with deuterium and may not be observed.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the protonated molecule [M+H]⁺ would be expected at an m/z corresponding to the free base (C₄H₇NO₃).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of (4S)-Oxazolidine-4-carboxylic acid hydrochloride. A reversed-phase HPLC method would be a suitable starting point for method development.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 200-210 nm) as the molecule lacks a strong chromophore |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Stability and Handling

Stability

The oxazolidine ring is susceptible to hydrolysis, particularly under acidic conditions, which can lead to ring-opening to regenerate the starting amino alcohol (L-serine) and the aldehyde (formaldehyde).[8] The stability is influenced by substituents on the ring. The hydrochloride salt form indicates that the compound is stable at a low pH for storage, but prolonged exposure to strongly acidic or basic conditions in solution should be avoided if the integrity of the ring is desired for subsequent reactions.

Storage and Handling

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation.[2][3]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(4S)-Oxazolidine-4-carboxylic acid hydrochloride is a strategically important chiral building block with significant applications in the synthesis of high-value pharmaceutical compounds. Its direct lineage from the natural amino acid L-serine provides a cost-effective and stereochemically defined entry point for the construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and analytical profile, as outlined in this guide, is crucial for its successful application in drug discovery and development programs, particularly in the ongoing search for novel antibiotics to combat antimicrobial resistance.

References

-

PubChem. Oxazolidine-4-carboxylic acid hydrochloride | C4H8ClNO3 | CID 45358660 [Online]. Available at: [Link]

- Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid [Online].

-

PubMed. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy [Online]. Available at: [Link]

-

PMC - NIH. Current Updates on Oxazolidinone and Its Significance [Online]. Available at: [Link]

-

PMC - NIH. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects [Online]. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. (S)-Oxazolidine-4-carboxylic acid hydrochloride | 162285-30-5 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 5. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 162285-30-5 | (S)-Oxazolidine-4-carboxylic acid hydrochloride | Oxazolidines | Ambeed.com [ambeed.com]

- 8. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Pool Synthesis from Oxazolidine-4-carboxylic Acid Hydrochloride: A Technical Guide for Advanced Drug Development

This guide provides an in-depth exploration of chiral pool synthesis leveraging (S)-Oxazolidine-4-carboxylic acid hydrochloride, a versatile and economically advantageous starting material derived from the natural amino acid L-serine. Intended for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic considerations, key transformations, and practical applications of this valuable chiral building block. We will delve into the causality behind experimental choices, offering field-proven insights to empower the design and execution of complex, stereochemically defined synthetic routes.

Introduction: The Strategic Advantage of Oxazolidine-4-carboxylic Acid in Chiral Synthesis

Chiral pool synthesis, the practice of utilizing readily available, enantiopure natural products as starting materials for complex chiral molecules, remains a cornerstone of modern asymmetric synthesis. (S)-Oxazolidine-4-carboxylic acid hydrochloride, derived from L-serine, presents a compelling entry point into this strategy. Its rigid cyclic structure masks the inherent reactivity of the parent amino acid's amine and hydroxyl groups, while preserving the crucial stereocenter at C4. This pre-defined stereochemistry serves as the foundation for the stereocontrolled introduction of new chiral centers, making it an invaluable tool in the synthesis of a wide array of biologically active molecules, including unnatural amino acids, chiral ligands, and pharmaceutical intermediates.

The hydrochloride salt form ensures stability and ease of handling. However, the initial deprotection and subsequent functionalization of the amine and carboxylic acid moieties are critical first steps in unlocking its synthetic potential. This guide will provide a comprehensive overview of these initial manipulations and subsequent transformations that highlight the versatility of this chiral synthon.

Initial Handling and Protection Strategies: Unleashing the Synthetic Potential

The journey from the stable hydrochloride salt to a versatile synthetic intermediate necessitates careful and strategic protection of the reactive functional groups. The choice of protecting groups is paramount and should be guided by the planned subsequent reaction conditions, ensuring orthogonal stability and selective deprotection.

Neutralization and N-Protection

The initial step involves the neutralization of the hydrochloride salt, typically achieved by treatment with a suitable base such as sodium bicarbonate or triethylamine in an appropriate solvent. Following neutralization, the secondary amine of the oxazolidine ring is typically protected to prevent unwanted side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: N-Boc Protection of (S)-Oxazolidine-4-carboxylic Acid

-

Suspend (S)-Oxazolidine-4-carboxylic acid hydrochloride (1.0 eq) in a mixture of dioxane and water.

-

Cool the suspension to 0 °C in an ice bath.

-

Add sodium bicarbonate (2.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in dioxane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with a cold aqueous solution of KHSO₄.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-(S)-oxazolidine-4-carboxylic acid.

Carboxylic Acid Esterification

With the amine protected, the carboxylic acid functionality can be esterified to prevent its interference in reactions such as reductions or Grignard additions. Methyl or ethyl esters are common choices, formed under standard Fischer esterification conditions or by reaction with an alkyl halide in the presence of a base.

Experimental Protocol: Esterification of N-Boc-(S)-Oxazolidine-4-carboxylic Acid

-

Dissolve N-Boc-(S)-oxazolidine-4-carboxylic acid (1.0 eq) in methanol.

-

Cool the solution to 0 °C.

-

Add thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 3 hours.

-

Monitor the reaction by TLC until completion.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to afford the methyl ester.

The following diagram illustrates the initial protection workflow:

Caption: Initial protection workflow for oxazolidine-4-carboxylic acid.

Key Synthetic Transformations: Building Complexity from a Chiral Scaffold

Once appropriately protected, the oxazolidine-4-carboxylic acid scaffold can be elaborated through a variety of stereocontrolled reactions.

Reduction to Chiral Alcohols

The esterified carboxylic acid can be selectively reduced to the corresponding primary alcohol, yielding a valuable chiral building block, (S)-4-(hydroxymethyl)oxazolidin-2-one, after appropriate manipulation of the protecting groups on the nitrogen. This chiral alcohol is a precursor to chiral ligands and other complex molecules.

Experimental Protocol: Reduction of Methyl N-Boc-(S)-Oxazolidine-4-carboxylate

-

Dissolve the methyl ester (1.0 eq) in anhydrous THF and cool to 0 °C under an inert atmosphere.

-

Add lithium borohydride (2.0 eq) portion-wise.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol.

-

Purify by column chromatography on silica gel.

Stereoselective Alkylation

The oxazolidinone ring can serve as a chiral auxiliary to direct the stereoselective alkylation of an appended acyl group. This powerful technique, pioneered by Evans, allows for the creation of new stereocenters with high diastereoselectivity. While the parent oxazolidine-4-carboxylic acid itself is not typically used directly as the auxiliary for this purpose, its derivatives can be. More commonly, the chiral information from oxazolidine-4-carboxylic acid is transferred to other molecules that then undergo stereoselective alkylation.

Ring-Opening Reactions: Accessing Acyclic Chiral Scaffolds

The oxazolidine ring can be selectively opened under either acidic or basic conditions to reveal the underlying chiral amino alcohol functionality. This strategy is particularly useful for the synthesis of β-amino acids and their derivatives. The choice of conditions for ring-opening is critical and depends on the desired product and the stability of other functional groups in the molecule.[1][2]

-

Acidic Hydrolysis: Treatment with aqueous acid (e.g., HCl) will typically cleave the oxazolidine ring to regenerate the amino alcohol.

-

Basic Hydrolysis: Strong basic conditions can also effect ring-opening, particularly with N-acylated oxazolidinones.[3]

The following diagram illustrates the key synthetic transformations:

Caption: Key synthetic transformations of protected oxazolidine-4-carboxylate.

Applications in the Synthesis of Bioactive Molecules

The derivatives of oxazolidine-4-carboxylic acid have been employed in the synthesis of a range of biologically active compounds, demonstrating the practical utility of this chiral pool starting material.

Synthesis of Unnatural Amino Acids

The ability to perform stereoselective alkylations and ring-opening reactions makes oxazolidine-4-carboxylic acid derivatives excellent precursors for the synthesis of non-proteinogenic amino acids. These unnatural amino acids are crucial components in the development of peptidomimetics with enhanced stability and biological activity.

Preparation of Chiral Ligands for Asymmetric Catalysis

The chiral alcohol derived from the reduction of oxazolidine-4-carboxylic acid can be further elaborated into chiral ligands for asymmetric catalysis.[4] The well-defined stereochemistry of the oxazolidine backbone allows for the precise positioning of coordinating atoms, leading to highly effective and enantioselective catalysts for a variety of transformations.

Intermediates for Pharmaceutical Agents

The oxazolidinone core is a privileged scaffold in medicinal chemistry, most notably found in the linezolid class of antibiotics. While linezolid itself is not directly synthesized from oxazolidine-4-carboxylic acid, the synthetic strategies and chemical space explored with this chiral building block are highly relevant to the development of new oxazolidinone-containing drugs.[5]

Conclusion: A Versatile and Cost-Effective Chiral Building Block

(S)-Oxazolidine-4-carboxylic acid hydrochloride represents a powerful and underutilized resource in the chiral pool. Its ready availability from L-serine, coupled with the ability to undergo a wide range of stereocontrolled transformations, makes it an attractive starting material for the efficient synthesis of complex, enantiopure molecules. This guide has outlined the fundamental strategies for its initial handling and protection, highlighted key synthetic transformations, and provided examples of its application in the synthesis of valuable chiral compounds. By understanding the principles and protocols detailed herein, researchers and drug development professionals can effectively harness the synthetic potential of this versatile chiral building block to accelerate the discovery and development of new medicines.

References

- CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds.

-

Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. National Institutes of Health. [Link]

-

N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation. Journal of the American Chemical Society. [Link]

-

Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. Journals. [Link]

-

N-Boc-(R)-thiazolidine-4-carboxylic acid. ChemBK. [Link]

-

Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journals. [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. [Link]

-

Stereoselective synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-one derivatives from novel 2-hydroxymethylaziridines. ResearchGate. [Link]

-

Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications. [Link]

-

Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Preprints.org. [Link]

-

Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. National Institutes of Health. [Link]

-

What is the best protocol for Oxazolidine synthesis on resin? ResearchGate. [Link]

-

Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. [Link]

-

Stereoelectronic control of oxazolidine ring-opening: Structural and chemical evidences. ResearchGate. [Link]

Sources

- 1. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives [beilstein-journals.org]

- 5. CN111808040A - Synthetic method of multi-configuration 2-oxooxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]

An In-depth Technical Guide on the Stereochemistry of Oxazolidine-4-carboxylic acid hydrochloride

Abstract: This technical guide provides a comprehensive examination of the stereochemistry of oxazolidine-4-carboxylic acid hydrochloride, a pivotal chiral building block in modern drug development and asymmetric synthesis. We will explore the synthesis of its stereoisomers, advanced analytical techniques for stereochemical assignment and separation, and the profound impact of its chirality on biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical properties of this versatile molecule.

Introduction: The Significance of Chirality in Oxazolidine-4-carboxylic Acids

Oxazolidine-4-carboxylic acid, a heterocyclic analog of the amino acid proline, possesses a chiral center at the C4 position, giving rise to two enantiomers: (4S)-oxazolidine-4-carboxylic acid and (4R)-oxazolidine-4-carboxylic acid. The hydrochloride salt form enhances the compound's stability and solubility, making it more amenable to pharmaceutical formulation and chemical reactions.

The stereochemical configuration of this molecule is of paramount importance. In drug development, enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful.[1][2] Therefore, the ability to synthesize and analyze stereochemically pure forms of oxazolidine-4-carboxylic acid and its derivatives is crucial for the development of safe and effective pharmaceuticals.[3] Furthermore, these compounds serve as valuable chiral auxiliaries and synthons in asymmetric synthesis, enabling the stereocontrolled construction of complex molecules.[4][5][6]

This guide will delve into the critical aspects of the stereochemistry of this compound, providing both theoretical understanding and practical, field-proven methodologies.

Stereoselective Synthesis of Oxazolidine-4-carboxylic Acid Enantiomers

The most common and stereospecific route to oxazolidine-4-carboxylic acid enantiomers is the cyclocondensation reaction of a chiral starting material with a carbonyl source, typically formaldehyde or its equivalent. The chirality of the final product is directly dictated by the chirality of the starting amino acid.

-

(4S)-Oxazolidine-4-carboxylic acid is synthesized from L-cysteine.

-

(4R)-Oxazolidine-4-carboxylic acid is synthesized from D-cysteine.

The reaction involves the nucleophilic attack of the amino group of cysteine on the carbonyl carbon of formaldehyde, followed by an intramolecular cyclization via the thiol group, which is subsequently replaced by an oxygen from water in the workup, or by using a different synthetic strategy starting from serine. A common precursor for the 2-oxo derivative is L-serine.[7]

The following diagram illustrates the general synthetic pathway.

Caption: Synthesis of (4S) and (4R) enantiomers.

Causality Behind Experimental Choices: The choice of L- or D-cysteine is the critical determinant of the final product's stereochemistry. The reaction conditions are typically mild to prevent racemization at the C4 position. The use of formaldehyde is efficient for forming the oxazolidine ring. The final acidification with HCl not only provides the hydrochloride salt but also aids in the purification process by precipitating the product.

Analytical Techniques for Stereochemical Characterization

Determining the stereochemical purity of this compound is a critical step in both its synthesis and application. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

-

Column Selection: A polysaccharide-based chiral column, such as one coated with cellulose or amylose derivatives (e.g., CHIRALPAK series), is often effective.[8]

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol like isopropanol or ethanol. For acidic compounds like oxazolidine-4-carboxylic acid, the addition of a small percentage (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) to the mobile phase is crucial to ensure good peak shape and resolution.[8]

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

-

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Trustworthiness of the Protocol: This protocol is self-validating. A racemic standard (a 50:50 mixture of the (4S) and (4R) enantiomers) should be run to confirm that the method can resolve the two peaks. The individual pure enantiomers should also be run to identify the retention time of each.

Data Presentation: Example HPLC Data

| Enantiomer | Retention Time (min) |

| (4R)-Oxazolidine-4-carboxylic acid | 8.5 |

| (4S)-Oxazolidine-4-carboxylic acid | 10.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is an essential tool for confirming the overall chemical structure.[9] To differentiate enantiomers using NMR, a chiral solvating agent or a chiral derivatizing agent can be used. These agents interact with the enantiomers to form diastereomeric complexes or compounds, which will have distinct NMR spectra.

For oxazolidine-4-carboxylic acid, the key proton signals to observe in a ¹H NMR spectrum are those of the protons at the C4 and C5 positions of the oxazolidine ring.[7][10]

Key Spectroscopic Features:

-

¹H NMR: The proton at C4 typically appears as a multiplet. The chemical shifts of the diastereotopic protons at C5 can also provide stereochemical information.

-

¹³C NMR: The carboxyl carbon appears in the range of 170-180 ppm, while the C4 and C5 carbons have characteristic shifts that can be confirmed against reference spectra.[7][9]

X-Ray Crystallography

X-ray crystallography provides unambiguous proof of the absolute stereochemistry of a chiral molecule.[11][12] By analyzing the diffraction pattern of a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of its atoms. This technique is particularly valuable for establishing a reference standard for a new synthetic route or for resolving any ambiguities from other analytical methods.

Impact on Drug Development and Asymmetric Synthesis

The stereochemistry of oxazolidine-4-carboxylic acid and its derivatives has profound implications for their biological activity and utility in synthesis.

Biological Activity

Many oxazolidinone-containing compounds are potent antibiotics.[3][13] The antibacterial activity is often highly stereoselective. For instance, the well-known antibiotic linezolid, which features an oxazolidinone core, owes its activity to the (S)-enantiomer.[2] The stereocenter, analogous to the C4 position in oxazolidine-4-carboxylic acid, is crucial for the correct binding to the bacterial ribosome, thereby inhibiting protein synthesis.[1] Therefore, when using oxazolidine-4-carboxylic acid as a scaffold in drug design, controlling the stereochemistry at the C4 position is essential for achieving the desired therapeutic effect.

Caption: Workflow for Chiral Purity Analysis.

Chiral Auxiliaries in Asymmetric Synthesis